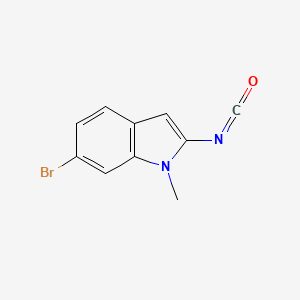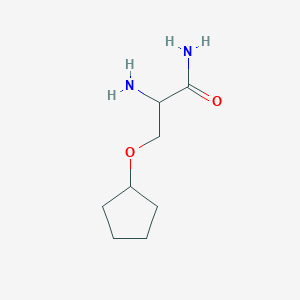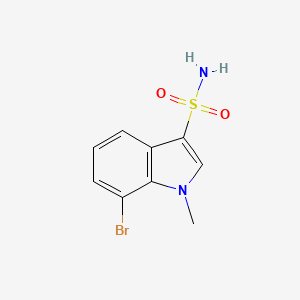
7-Bromo-1-methyl-indole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-methyl-indole-3-sulfonamide: is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a sulfonamide group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis begins with the bromination of 1-methyl-indole. This is typically achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Sulfonamidation: The brominated product is then subjected to sulfonamidation. This involves the reaction with a sulfonamide derivative, often in the presence of a base such as triethylamine or pyridine, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of 7-Bromo-1-methyl-indole-3-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex indole derivatives.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its role in enzyme inhibition and protein binding.
Medicine:
- Explored for its anticancer properties.
- Potential use in the treatment of neurological disorders.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-methyl-indole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to the disruption of DNA synthesis and cell division, making it effective against certain bacteria and cancer cells.
Comparación Con Compuestos Similares
1-Methyl-indole-3-sulfonamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromo-indole-3-sulfonamide: Lacks the methyl group, affecting its solubility and interaction with biological targets.
7-Bromo-1-methyl-indole: Lacks the sulfonamide group, significantly altering its chemical properties and applications.
Uniqueness: 7-Bromo-1-methyl-indole-3-sulfonamide is unique due to the combined presence of the bromine, methyl, and sulfonamide groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H9BrN2O2S |
|---|---|
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
7-bromo-1-methylindole-3-sulfonamide |
InChI |
InChI=1S/C9H9BrN2O2S/c1-12-5-8(15(11,13)14)6-3-2-4-7(10)9(6)12/h2-5H,1H3,(H2,11,13,14) |
Clave InChI |
OUNQOIVMQJOJSP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C(=CC=C2)Br)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


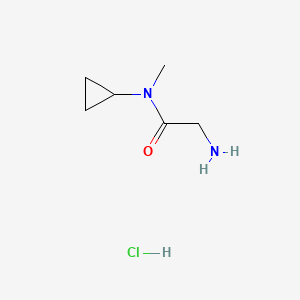
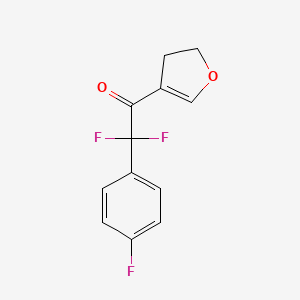
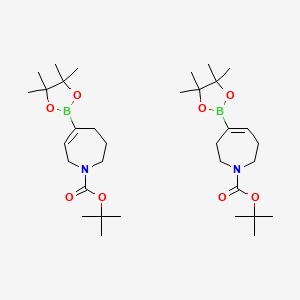
![4-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567529.png)


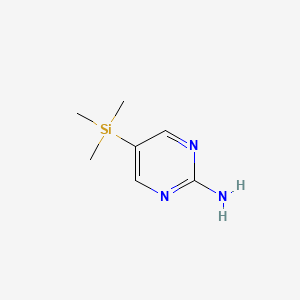
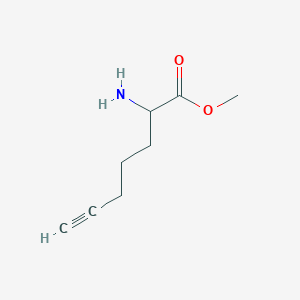
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)
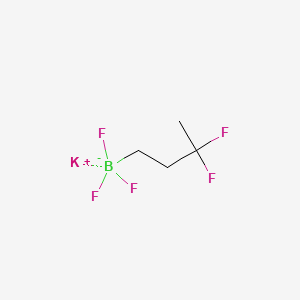
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
